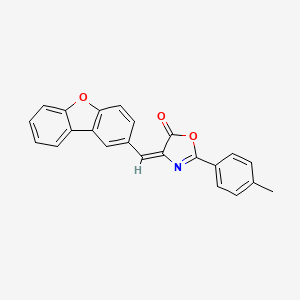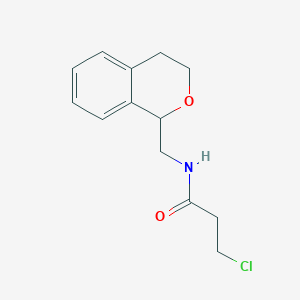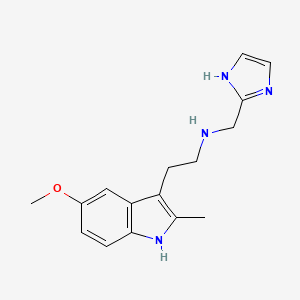![molecular formula C19H15N5O3 B11509523 6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11509523.png)
6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a pyridine ring, and a hydroxy-methoxyphenyl group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-step process:
-
Formation of the Pyrano[2,3-c]pyrazole Core: : This step usually involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (60-80°C) to form the pyrano[2,3-c]pyrazole core.
-
Introduction of the Pyridine Ring: : The pyridine ring is introduced through a condensation reaction with a suitable pyridine derivative. This step often requires the use of a catalyst such as p-toluenesulfonic acid and is carried out at room temperature.
-
Functionalization with Hydroxy-Methoxyphenyl Group: : The hydroxy-methoxyphenyl group is introduced via a nucleophilic substitution reaction. This step typically involves the reaction of the intermediate compound with a hydroxy-methoxyphenyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
作用机制
The mechanism of action of 6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in inflammation pathways can result in anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE shares structural similarities with other pyranopyrazole derivatives, such as:
- 6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PYRIDIN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Uniqueness
The uniqueness of 6-AMINO-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substitution pattern. The presence of the pyridine ring at the 4-position and the hydroxy-methoxyphenyl group at the 4-position of the pyrano[2,3-c]pyrazole core imparts unique electronic and steric properties to the molecule. These properties influence its reactivity and interaction with biological targets, making it a compound of significant interest in various fields of research.
属性
分子式 |
C19H15N5O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H15N5O3/c1-26-14-8-11(2-3-13(14)25)15-12(9-20)18(21)27-19-16(15)17(23-24-19)10-4-6-22-7-5-10/h2-8,15,25H,21H2,1H3,(H,23,24) |
InChI 键 |
CXMNQNVGINWOJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(4-methoxyphenyl)sulfonyl]acetohydrazide](/img/structure/B11509442.png)
![3,3,5,5-tetramethyl-6-[(E)-phenyl(2-phenylhydrazinylidene)methyl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11509445.png)
![(2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11509453.png)
![3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509456.png)
![5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11509459.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N,N-diphenylacetamide](/img/structure/B11509465.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B11509479.png)

![N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11509482.png)
![N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11509485.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(thien-2-ylcarbonyl)piperazine](/img/structure/B11509486.png)


